N-[(5-methylfuran-2-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-16-5-9-20(10-6-16)30-22-12-11-21(25-26-22)27-13-3-4-18(15-27)23(28)24-14-19-8-7-17(2)29-19/h5-12,18H,3-4,13-15H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASCQFHIWKJNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperidine core, a pyridazine moiety, and functional groups that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's IUPAC name indicates its intricate structure, which includes:
- A piperidine ring.
- A pyridazine group linked to a sulfanyl substituent.
- A furan derivative contributing to its unique chemical behavior.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of interest include:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the furan and pyridazine rings may enhance interactions with microbial targets, potentially leading to inhibition of growth or viability.
2. Anticancer Properties
Several studies have suggested that derivatives containing piperidine and pyridazine structures can exhibit cytotoxic effects against cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
3. Neuropharmacological Effects
Given the piperidine component, this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could lead to potential applications in treating neurological disorders.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cellular signaling.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses.
Case Studies and Research Findings
Several studies have documented the biological activities associated with similar compounds:
| Study | Findings |
|---|---|
| Pendergrass et al. (2024) | Investigated the antimicrobial efficacy of piperidine derivatives against Gram-positive bacteria, showing promising results for compounds similar to the target compound. |
| PubChem Data (2023) | Reported on the cytotoxicity of related compounds against various cancer cell lines, suggesting a potential for therapeutic use in oncology. |
| PMC Article (2013) | Discussed the interaction of furan-containing compounds with G protein-coupled receptors, indicating possible neuropharmacological effects. |
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s pyridazine core distinguishes it from analogs in –2, which primarily feature pyridine or pyrimidine rings. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyridine-based compounds (e.g., ’s compound 9a–9g) . Piperidine in the target compound also differs from piperazine in ’s analogs, reducing basicity and altering conformational flexibility .
Substituent Effects
- Sulfanyl Group: The 4-methylphenyl sulfanyl group in the target compound contrasts with carbonyl-linked substituents (e.g., 3-trifluoromethylbenzoyl in ’s 9a).
- Furan vs.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
- Melting Points : ’s analogs show melting points >150°C due to crystalline aromatic substituents, whereas the target compound’s flexible furan may lower its melting point .
- Stability : The sulfanyl group may confer oxidative sensitivity compared to ’s dihydropyridines (e.g., AZ331), which have conjugated systems for stability .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, including coupling of the pyridazine-thioether moiety with the piperidine-carboxamide core. Critical steps include:
- Sulfanyl group introduction : Reaction of 6-chloropyridazin-3-yl intermediates with 4-methylthiophenol under reflux in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) to form the 6-[(4-methylphenyl)sulfanyl]pyridazine scaffold .
- Piperidine coupling : Amide bond formation between the pyridazine derivative and piperidine-3-carboxamide using coupling agents like HBTU or BOP in THF, with triethylamine as a base .
- Final functionalization : Alkylation of the furan-methyl group via nucleophilic substitution under controlled temperatures (0–25°C) to avoid side reactions . Characterization relies on HPLC (>95% purity) and NMR (1H/13C) to confirm regioselectivity and rule out byproducts .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation of the sulfanyl and furan groups .
- Handling : Use gloves and fume hoods due to acute toxicity risks (oral/dermal/inhalation Category 4 per EU-GHS) .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve yield and purity?
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like solvent polarity, temperature, and catalyst loading. For example, THF improves solubility in coupling reactions, while DMF enhances sulfanyl group incorporation .
- Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility in diazomethane or oxidation steps, as demonstrated in analogous pyridazine syntheses .
Q. How should contradictory biological activity data be analyzed across studies?
Contradictions may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% H₂O) to ensure consistent bioavailability in assays .
- Metabolic instability : Perform stability assays in liver microsomes to identify labile groups (e.g., furan-methyl oxidation) that reduce in vivo efficacy .
- Off-target effects : Employ selectivity profiling against related enzymes (e.g., cathepsin K vs. proteases) to clarify mechanism-driven discrepancies .
Q. What methodologies are used to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to receptors like GPCRs or kinases .
- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the carboxamide group) .
- Mutagenesis assays : Validate target engagement by testing activity against receptor mutants lacking critical interaction sites .
Q. How does structural modification of the piperidine or furan groups alter pharmacological properties?
- Piperidine substitution : Replacing the 3-carboxamide with a carbonyl group reduces metabolic clearance but may decrease solubility .
- Furan methylation : The 5-methyl group enhances lipophilicity and blood-brain barrier penetration, as seen in analogous neuroactive compounds .
- Sulfanyl vs. sulfonyl : Switching to a sulfonyl group increases oxidative stability but reduces binding affinity in thioether-dependent targets .
Q. What analytical techniques resolve challenges in quantifying degradation products?
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed carboxamide or oxidized furan derivatives) with high sensitivity .
- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) to correlate degradation pathways with structural vulnerabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
